molecular formula C20H19FN4O3 B2357663 2-[1-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one CAS No. 2380081-02-5

2-[1-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one

Cat. No.: B2357663
CAS No.: 2380081-02-5
M. Wt: 382.395
InChI Key: NVJLUNDUSOUAPX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of the compound can be deduced from its name. The azetidine ring, a four-membered ring containing nitrogen, is likely to introduce strain into the molecule, which could affect its reactivity. The pyridazinone and dimethyl oxazole rings are aromatic and thus likely contribute to the compound’s stability .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present in it. For example, the azetidine ring might be susceptible to ring-opening reactions. The oxazole ring could potentially undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could affect the compound’s polarity and thus its solubility in different solvents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Handling of the compound should follow standard safety procedures for chemical substances .

Future Directions

Future research could involve studying the compound’s biological activity, optimizing its synthesis, and investigating its mechanism of action. This could potentially lead to the development of new drugs or other useful compounds .

Properties

IUPAC Name

2-[1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O3/c1-12-17(13(2)28-23-12)9-20(27)24-10-16(11-24)25-19(26)7-6-18(22-25)14-4-3-5-15(21)8-14/h3-8,16H,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJLUNDUSOUAPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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